![molecular formula C20H20N4O4S2 B2360261 2-((3-(4-乙氧基苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺 CAS No. 362502-05-4](/img/structure/B2360261.png)

2-((3-(4-乙氧基苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

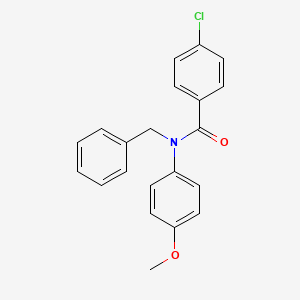

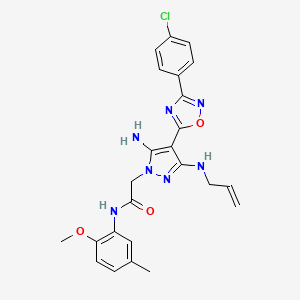

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤剂

该化合物已被评估为潜在的抗肿瘤剂。 噻吩并[3,2-d]嘧啶衍生物作为EZH2抑制剂已显示出有希望的结果,这在癌症治疗中很重要 。 该化合物对各种癌细胞系(如SU-DHL-6、 WSU-DLCL-2和K562)的抗增殖活性表明其在抑制肿瘤生长方面具有潜在的有效性 .

EZH2抑制

该化合物作为EZH2抑制剂的作用尤为重要。 EZH2是参与染色质重塑的多梳蛋白家族成员,通常在癌细胞中过表达。 通过抑制EZH2,该化合物可能能够调节基因表达并抑制肿瘤进展 .

凋亡诱导

研究表明,该化合物可以诱导淋巴瘤细胞(特别是SU-DHL-6细胞)的凋亡。 凋亡或程序性细胞死亡是癌症治疗中的一个关键过程,因为它有助于消除癌细胞而不影响周围的健康组织 .

细胞迁移抑制

该化合物已被证明可以抑制癌细胞的迁移。 这是防止转移的重要因素,转移是指癌症从身体的一部分扩散到另一部分。 通过抑制细胞迁移,该化合物可能能够降低癌症扩散的风险 .

低毒性

任何治疗剂的重要方面是其毒性特征。 该化合物对HEK293T细胞(一种健康的ヒト細胞系)显示出低毒性。 这表明它可能是癌症治疗的安全选择,最大程度地减少对正常细胞的伤害 .

构效关系 (SAR) 研究

该化合物的SAR研究提供了关于结构修饰如何改善其抗肿瘤活性的见解。 例如,已经确定了一些部分,这些部分有利于增强该化合物对肿瘤的有效性 .

作用机制

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

The compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the methylation of histone proteins, thereby disrupting gene silencing. This leads to the reactivation of genes that were previously silenced, which can have various effects depending on the specific genes involved .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When this process is disrupted, it can lead to changes in the expression of various genes, potentially reversing the silencing of tumor suppressor genes and inhibiting the growth of cancer cells .

Result of Action

The compound has shown potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

属性

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-3-27-14-6-4-13(5-7-14)24-19(26)18-15(8-9-29-18)21-20(24)30-11-17(25)22-16-10-12(2)28-23-16/h4-7,10H,3,8-9,11H2,1-2H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVZBTWZVYBUMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NOC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2360184.png)

![2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2360191.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)